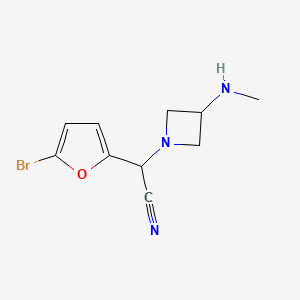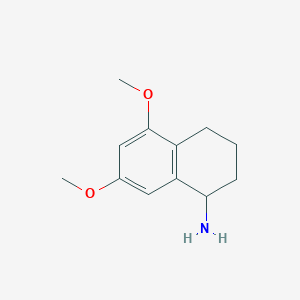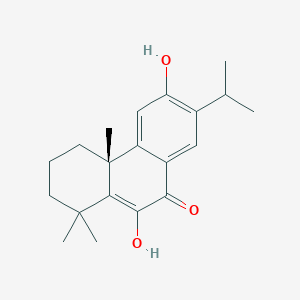
6-Hydroxy-5,6-dehydrosugiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,6-dehydrosugiol is a diterpenoid compound with the molecular formula C20H26O3 and a molecular weight of 314.4 g/mol . It is isolated from the stem bark of Cryptomeria japonica and has shown significant biological activity, particularly as an androgen receptor antagonist in prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,6-dehydrosugiol involves several steps, starting from natural precursors. The compound can be synthesized through the oxidation of sugiol, another diterpenoid, using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at room temperature.
Industrial Production Methods: The compound is then crystallized to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,6-dehydrosugiol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, chloroform, ethyl acetate.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .
Scientific Research Applications
6-Hydroxy-5,6-dehydrosugiol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active diterpenoids.
Medicine: Potential use in chemoprevention and chemotherapy of prostate cancers.
Industry: Utilized in the development of anti-inflammatory and cytotoxic agents.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,6-dehydrosugiol involves its interaction with androgen receptors in prostate cancer cells. It acts as an antagonist, blocking the receptor and preventing the androgen-mediated signaling pathways. This leads to the induction of apoptosis in the cancer cells, involving the activation of caspase-3 and caspase-7 .
Comparison with Similar Compounds
Sugiol: Another diterpenoid with similar biological activities.
Hinokiol: Known for its anti-inflammatory properties.
Cryptojaponol: Exhibits cytotoxic activity against cancer cells.
Uniqueness: 6-Hydroxy-5,6-dehydrosugiol is unique due to its potent androgen receptor antagonistic activity, making it a promising candidate for prostate cancer treatment .
Properties
Molecular Formula |
C20H26O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4aR)-6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,21,23H,6-8H2,1-5H3/t20-/m1/s1 |
InChI Key |
XLUHSPYVUOVWRM-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


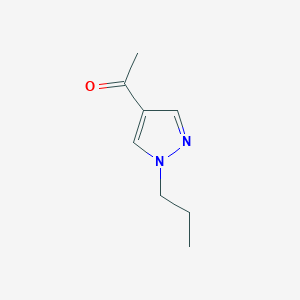
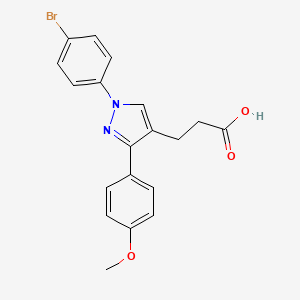
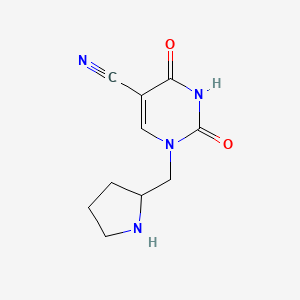
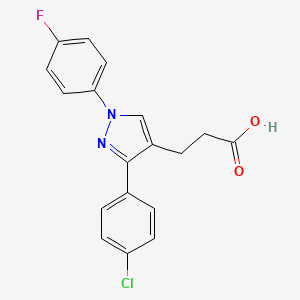
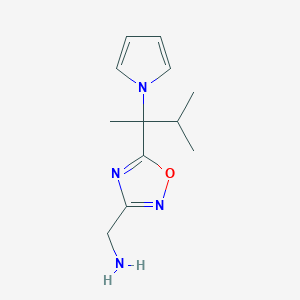
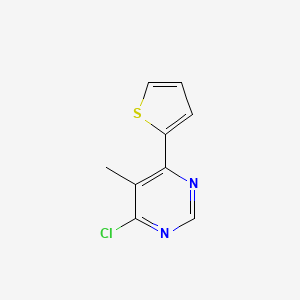
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14862485.png)
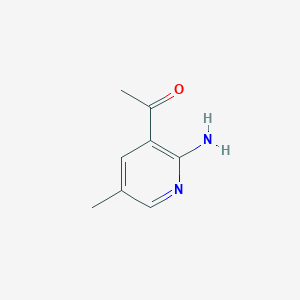

![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-xanthen]-4-one](/img/structure/B14862497.png)
![2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid](/img/structure/B14862499.png)
